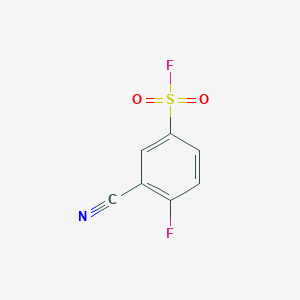
3-Cyano-4-fluorobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-4-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3F2NO2S . It has a molecular weight of 203.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyano-4-fluorobenzenesulfonyl fluoride is1S/C7H3F2NO2S/c8-7-2-1-6 (13 (9,11)12)3-5 (7)4-10/h1-3H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Cyano-4-fluorobenzenesulfonyl fluoride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Antimycobacterial Agents
A study by Ceruso et al. (2014) explored the efficacy of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, derived from cyanuric fluoride, as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These derivatives, through the incorporation of fluorine atoms, efficiently inhibited the enzymes, suggesting potential for development into antimycobacterial agents with novel mechanisms of action. This research underscores the importance of fluorine in enhancing the biological activity of sulfonamide-based inhibitors against drug-resistant pathogens (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
C-H···F Interactions in Crystal Structures
The study of C−H···F interactions in crystalline fluorobenzenes by Thalladi et al. (1998) demonstrates the weak acceptor capabilities of the C−F group in fluorinated aromatic compounds. This research is crucial for understanding the structural determinants in the crystal packing of fluorobenzenes and their derivatives, highlighting the nuanced interactions that fluorine atoms introduce into molecular structures (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Fluorine Introduction in Organic Compounds
Liu et al. (2012) developed a method for the oxidative aliphatic C-H fluorination using fluoride ion catalyzed by a manganese porphyrin complex. This process allows for the direct introduction of fluorine into a wide range of hydrocarbons under mild conditions, providing a versatile tool for synthesizing fluorinated organic molecules, which are increasingly important in drug development and materials science (Liu, Huang, Cheng, Nielsen, Goddard, & Groves, 2012).
Biodegradation of Fluorinated Compounds
Research by Moreira et al. (2009) on the degradation of difluorobenzenes by Labrys portucalensis highlights the microbial biodegradation of fluorinated aromatic compounds. This study provides insight into the mechanisms through which specific microbial strains can degrade and defluorinate environmentally persistent fluorinated pollutants, offering potential pathways for bioremediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVVJPZORGMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
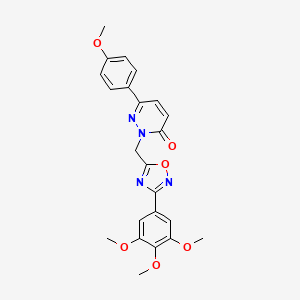
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

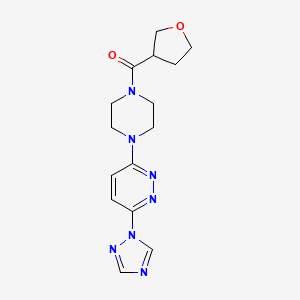



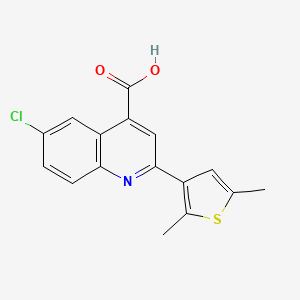
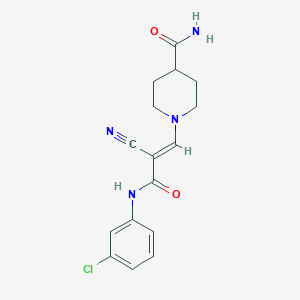
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
